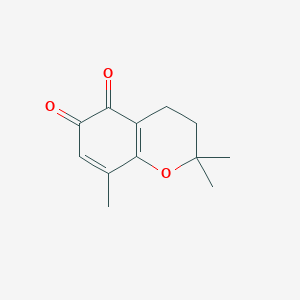
3-Ethyl-2-methylhexan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-2-methylhexan-2-ol: is an organic compound with the molecular formula C9H20O and a molecular weight of 144.2545 g/mol . It is a secondary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to the second carbon of a hexane chain, which also has ethyl and methyl substituents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Dehydration of Alcohols: One common method to synthesize alkenes, which can be further hydrated to form alcohols like 3-ethyl-2-methylhexan-2-ol, is the dehydration of alcohols.
Hydration of Alkenes: Another method involves the hydration of alkenes. The alkene is treated with water in the presence of an acid catalyst to form the corresponding alcohol.
Industrial Production Methods:
Catalytic Hydrogenation: Industrially, this compound can be produced by the catalytic hydrogenation of the corresponding ketone or aldehyde using hydrogen gas and a metal catalyst such as palladium or platinum.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3-Ethyl-2-methylhexan-2-ol can undergo oxidation reactions to form ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This compound can be reduced to form alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups. For example, treatment with hydrogen halides (HX) can replace the hydroxyl group with a halogen.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Hydrogen halides (HX)
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes
Substitution: Alkyl halides
Aplicaciones Científicas De Investigación
Chemistry:
Solvent: 3-Ethyl-2-methylhexan-2-ol is used as a solvent in various chemical reactions due to its ability to dissolve both polar and non-polar substances.
Biology:
Biochemical Studies: It is used in biochemical studies to understand the behavior of secondary alcohols in biological systems.
Medicine:
Pharmaceuticals: This compound is used as an intermediate in the synthesis of various pharmaceuticals.
Industry:
Plasticizers: It is used in the production of plasticizers, which are added to plastics to increase their flexibility and durability.
Fragrances: It is also used in the formulation of fragrances and flavors due to its pleasant odor.
Mecanismo De Acción
Molecular Targets and Pathways:
Enzyme Interaction: 3-Ethyl-2-methylhexan-2-ol interacts with enzymes that catalyze oxidation-reduction reactions. The hydroxyl group can be oxidized to form ketones or carboxylic acids, which can further participate in various metabolic pathways.
Cell Membrane Interaction: As a solvent, it can interact with cell membranes, affecting their permeability and fluidity.
Comparación Con Compuestos Similares
2-Methyl-3-ethylhexanol: Similar in structure but with different positioning of the ethyl and methyl groups.
3-Methyl-3-hexanol: Another secondary alcohol with a similar molecular formula but different substituent arrangement
Uniqueness:
Structural Configuration: The unique positioning of the ethyl and methyl groups on the hexane chain gives 3-ethyl-2-methylhexan-2-ol distinct chemical and physical properties compared to its isomers.
Reactivity: Its reactivity in oxidation, reduction, and substitution reactions is influenced by the steric and electronic effects of the substituents.
Propiedades
Número CAS |
66794-02-3 |
|---|---|
Fórmula molecular |
C9H20O |
Peso molecular |
144.25 g/mol |
Nombre IUPAC |
3-ethyl-2-methylhexan-2-ol |
InChI |
InChI=1S/C9H20O/c1-5-7-8(6-2)9(3,4)10/h8,10H,5-7H2,1-4H3 |
Clave InChI |
HTOYXTGJEOUKPM-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CC)C(C)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



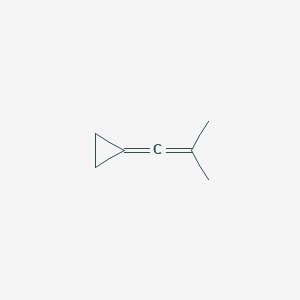
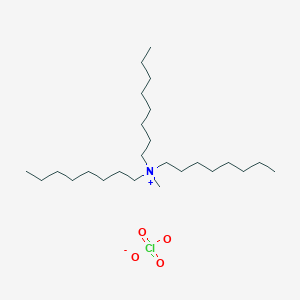
![4-[2-Chloroethyl(ethyl)amino]benzaldehyde;4-methylpyridine](/img/structure/B14478359.png)
![1,3,5-Triazine-2,4,6-triamine, N,N',N''-tris(methoxymethyl)-N,N',N''-tris[(octadecyloxy)methyl]-](/img/structure/B14478372.png)

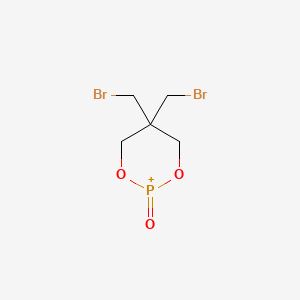

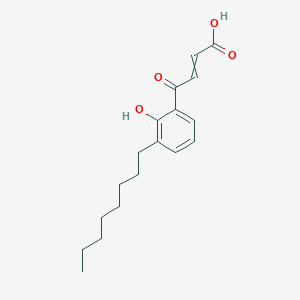
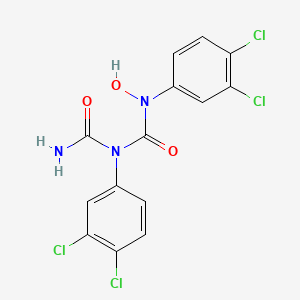
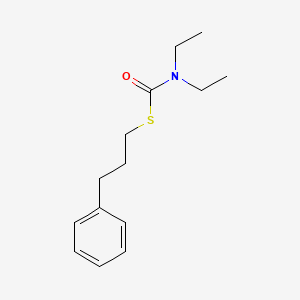

![2-Amino-2-oxo-N-[(prop-2-yn-1-yl)oxy]ethanimidoyl chloride](/img/structure/B14478412.png)
